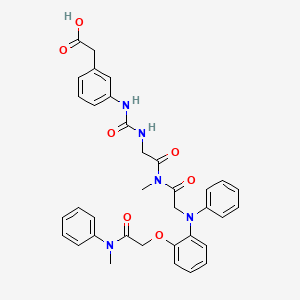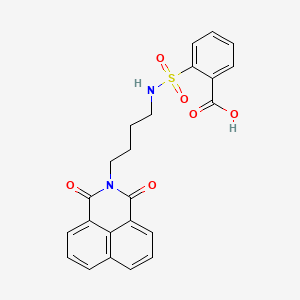
Dbibb
Vue d'ensemble
Description
DBIBB is a specific nonlipid agonist of the type 2 G protein-coupled receptor for lysophosphatidic acid (LPA2). It mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . This compound is considered a potential agent for mitigating acute radiation syndrome caused by high-dose γ-radiation to the hematopoietic and gastrointestinal system .
Synthesis Analysis
A novel method for synthesizing this compound has been developed. In this method, saccharin is replaced singly by 1,4-dibromobutane, reacted with 1,8-naphthalimide, hydrolyzed by sodium hydroxide, and finally acidified by hydrochloric acid to obtain this compound . This new synthesis route is shorter, milder, and simpler than previously reported approaches .Molecular Structure Analysis
The molecular formula of this compound is C23H20N2O6S . The average mass is 452.480 Da and the monoisotopic mass is 452.104218 Da .Chemical Reactions Analysis
The synthesis of this compound involves a reaction with 1,4-dibromobutane and 1,8-naphthalimide, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO, with a solubility of ≥ 100 mg/mL . The storage conditions for this compound are -20°C for 3 years for the powder form, and -80°C for 6 months and -20°C for 1 month for the solvent .Applications De Recherche Scientifique
Agent anti-radiations
Dbibb a été identifié comme un agent anti-radiations prometteur {svg_1}. C'est un excellent candidat dans la lutte contre les dommages causés par les radiations nucléaires {svg_2}. This compound est un agoniste lipidique du récepteur 2 de l'acide lysophospholipidique {svg_3}, qui joue un rôle crucial dans la protection contre les dommages causés par les radiations {svg_4}.
Atténuation de l'apoptose induite par les radiations
This compound a été trouvé pour atténuer l'apoptose induite par les radiations {svg_5}. Il aide à réduire la mort cellulaire causée par l'exposition à des niveaux élevés de radiations ionisantes {svg_6}.
Protection contre la perte de cryptes
En plus d'atténuer l'apoptose induite par les radiations, this compound protège également contre la perte de cryptes {svg_7}. Les cryptes sont des structures glandulaires situées dans les intestins, et leur perte peut entraîner de graves complications de santé {svg_8}.
Augmentation de la prolifération cellulaire
This compound a été trouvé pour augmenter la prolifération cellulaire {svg_9}. Cela signifie qu'il peut stimuler les cellules à se diviser et à se multiplier, un processus crucial dans la croissance et le développement {svg_10}.
Protection contre les dommages à l'ADN
This compound peut protéger les cellules de la peau embryonnaire de souris contre les dommages à l'ADN induits par les radiations {svg_11}. Ceci est particulièrement important car les dommages à l'ADN peuvent entraîner des mutations et le cancer {svg_12}.
Amélioration du taux de survie des cellules sanguines et intestinales
This compound a été trouvé pour améliorer le taux de survie des cellules sanguines et intestinales exposées aux radiations {svg_13}. Ceci est une découverte significative car ces cellules sont particulièrement sensibles aux radiations {svg_14}.
Traitement du syndrome d'irradiation aiguë
This compound est prometteur pour devenir le premier médicament capable de traiter le syndrome d'irradiation aiguë causé par les niveaux élevés de radiations libérés par les explosions nucléaires {svg_15}. Ce syndrome est une maladie grave qui survient lorsque le corps reçoit une forte dose de radiations, généralement sur une courte période {svg_16}.
Protection contre les retombées nucléaires
This compound a été identifié comme un candidat médicament prometteur qui protège contre l'exposition aux radiations provenant des retombées nucléaires {svg_17}. Ceci est particulièrement pertinent dans le contexte des catastrophes nucléaires, telles que la catastrophe de Fukushima en 2011 {svg_18}.
Mécanisme D'action
Target of Action
Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .
Mode of Action
This compound interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .
Biochemical Pathways
The activation of LPA2 by this compound influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .
Pharmacokinetics
It’s known that this compound can be administered even days after exposure to high levels of ionizing radiation .
Result of Action
This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJNARIJSROOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What is the mechanism of action of DBIBB?
A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.
Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?
A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

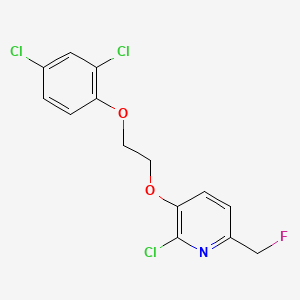
![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

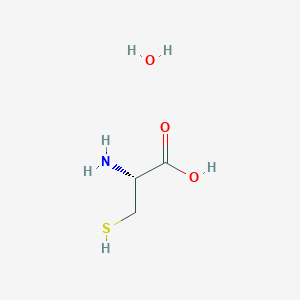
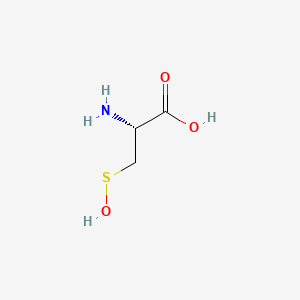
![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

